REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[CH3:3][CH2:4][O-:5].[Cl-:22].[ClH:6].[Na+:2].[Na:1].[SH:15][CH2:16][C:17](=[O:18])[O:19][CH2:20][CH3:21].[cH:7]1[cH:8][c:9]([CH2:13][Cl:14])[cH:10][cH:11][n:12]1>>[cH:7]1[cH:8][c:9]([CH2:13][S:15][CH2:16][C:17](=[O:18])[O:19][CH2:20][CH3:21])[cH:10][cH:11][n:12]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CS
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CSCc1ccncc1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |